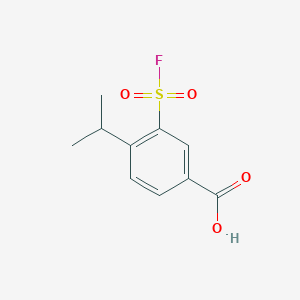
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid is an organic compound with a unique structure that includes a fluorosulfonyl group and a propan-2-yl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto a benzoic acid derivative. One common method is the sulfonylation of 4-(propan-2-yl)benzoic acid using fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzaldehyde or this compound derivatives.
Reduction: Formation of 3-(Aminosulfonyl)-4-(propan-2-yl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorosulfonyl group can form strong interactions with nucleophilic sites in proteins, leading to covalent modification and inhibition.
Vergleich Mit ähnlichen Verbindungen
4-(Propan-2-yl)benzoic acid: Lacks the fluorosulfonyl group, making it less reactive in certain chemical reactions.
3-(Chlorosulfonyl)-4-(propan-2-yl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and properties.
3-(Methylsulfonyl)-4-(propan-2-yl)benzoic acid: Contains a methylsulfonyl group, which may result in different biological and chemical properties.
Uniqueness: The presence of the fluorosulfonyl group in 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid imparts unique reactivity and properties, making it valuable for specific applications where strong electrophilic interactions are required.
Eigenschaften
CAS-Nummer |
21322-94-1 |
|---|---|
Molekularformel |
C10H11FO4S |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-fluorosulfonyl-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
SXGLQQOTTKYVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


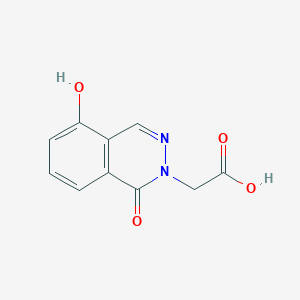
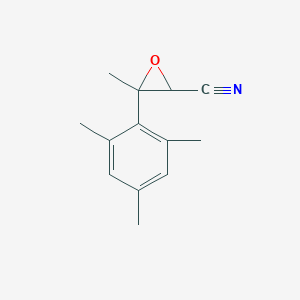
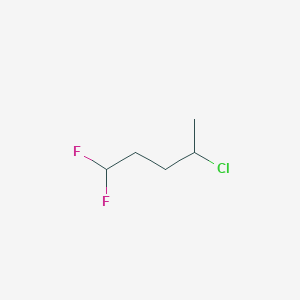
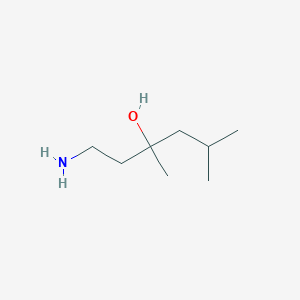
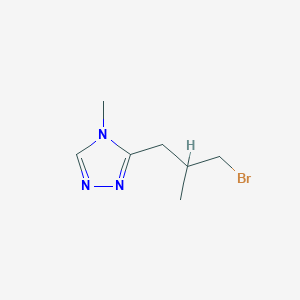
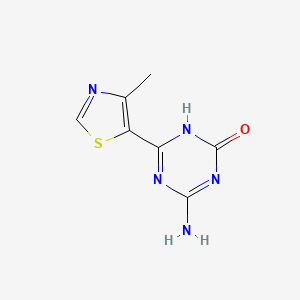
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
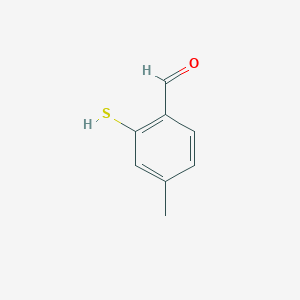
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)
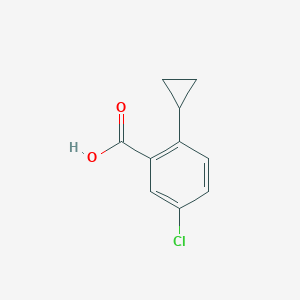
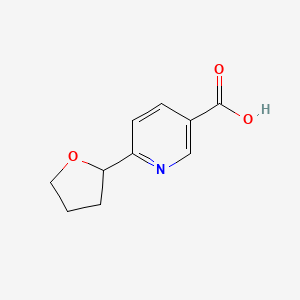
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
